molecular formula C19H25Cl2N3O3 B8095230 GR 89696 free base CAS No. 126766-31-2

GR 89696 free base

Cat. No.: B8095230
CAS No.: 126766-31-2
M. Wt: 414.3 g/mol
InChI Key: HJUAKZYKCANOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 89696 (free base) is a highly selective κ2-opioid receptor (KOR) agonist with demonstrated efficacy in preclinical models for suppressing opioid-induced pruritus (itching) without interfering with analgesia . Its chemical structure enables potent binding to κ2 receptors (IC50 = 0.04 nM), distinguishing it from other κ-opioid agonists that may target multiple receptor subtypes . In primates, systemic administration of GR 89696 at doses as low as 0.01–0.1 μg/kg intramuscularly attenuated intrathecal morphine-induced scratching responses in a dose-dependent manner, while preserving morphine’s antinociceptive effects . Additionally, GR 89696 exhibits neuroprotective properties, reducing cerebral artery infarct volume by 38% in a rat model of focal ischemia .

Mechanistically, GR 89696’s antipruritic effects are mediated through κ-opioid receptor agonism, as demonstrated by complete blockade of its activity with the selective KOR antagonist nor-binaltorphimine (nor-BNI) .

Properties

IUPAC Name

methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUAKZYKCANOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875164
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126766-31-2
Record name GR-89696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-89696
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV3Q43RS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 89696 (free base) typically involves multi-step organic reactionsThe final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

GR 89696 (free base) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmacological Profile

GR 89696 exhibits a high affinity for the kappa-opioid receptor, demonstrating an IC50 value of 0.041 nM in KOR-enriched tissues. Its selectivity and efficacy make it a valuable compound for studying KOR-related pathways and their therapeutic implications .

Pain Management

GR 89696 has been investigated for its analgesic properties in various models:

  • Anti-nociception : Studies indicate that GR 89696 effectively reduces pain responses in models of spinal cord injury and tail-flick tests in rats and rhesus monkeys .
  • Mechanism of Action : As a KOR agonist, it activates G-protein signaling pathways that modulate pain perception without the adverse effects associated with traditional opioids .

Treatment of Pruritus

The compound has shown promise in alleviating itching:

  • In Vivo Studies : GR 89696 attenuates morphine-induced scratching responses in animal models, indicating its potential as an antipruritic agent .

Neuroprotection and Neurodegenerative Diseases

Research suggests that GR 89696 may have neuroprotective effects:

  • Cerebral Ischemia : In rat models of permanent focal ischemia, GR 89696 reduced cerebral artery infarct volume by 38%, highlighting its protective role during ischemic events .
  • Remyelination : It promotes oligodendrocyte differentiation and remyelination in demyelination models, suggesting potential applications in conditions like multiple sclerosis .

Cognitive Enhancement

Preliminary studies indicate that GR 89696 may enhance cognitive functions:

  • Learning and Memory : In the Morris water maze test, administration of GR 89696 improved learning and memory in mouse models, suggesting possible benefits for neurodegenerative disorders like Alzheimer's disease .

Case Studies

StudyApplicationFindings
Aceves et al. (2016)Anti-nociceptionDemonstrated significant reduction in nociceptive responses using GR 89696 in rodent models.
Ko & Husbands (2009)Pruritus ManagementShowed effective attenuation of morphine-induced scratching without affecting analgesia.
Birch et al. (1991)NeuroprotectionReduced infarct volume in focal ischemia models, indicating protective effects on brain tissue.
France et al. (1994)Cognitive FunctionEnhanced performance in learning tasks, suggesting cognitive benefits in degenerative conditions.

Mechanism of Action

The mechanism of action of GR 89696 (free base) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

  • Nalfurafine (TRK-820): A non-KOR-1 agonist approved in Japan for uremic pruritus.
  • Bremazocine : A mixed κ/δ-opioid agonist with historical use in analgesia research.
  • U-50488H : A prototypical KOR-1 agonist used in foundational studies.

Comparative Data Table

Parameter GR 89696 (Free Base) Nalfurafine Bremazocine U-50488H
Receptor Selectivity κ2-selective Non-KOR-1 agonist Mixed κ/δ agonist KOR-1 selective
Effective Dose (Pruritus) 0.01–0.1 μg/kg (IM) 0.1–1 μg/kg (SC) 0.1–1 μg/kg (SC) N/A (ineffective in primates)
Impact on Analgesia No interference No interference No interference Reduces morphine efficacy
Sedation None observed None observed None observed Sedation reported
Antagonist Sensitivity nor-BNI-sensitive nor-BNI-sensitive nor-BNI-sensitive Highly nor-BNI-sensitive
Additional Effects Neuroprotection FDA-approved for pruritus Analgesic (historical) Respiratory effects

Critical Findings:

Potency : GR 89696 is 10-fold more potent than nalfurafine and bremazocine in suppressing pruritus, requiring lower doses (0.01–0.1 μg/kg vs. 0.1–1 μg/kg) .

Receptor Subtype Engagement : Unlike U-50488H (KOR-1 selective), GR 89696’s κ2 selectivity may explain its lack of sedation and preserved analgesic synergy with morphine .

Mechanistic Purity : All three compounds (GR 89696, nalfurafine, bremazocine) act via KOR agonism without MOR antagonism, but only GR 89696 and nalfurafine avoid δ-opioid activity .

Biological Activity

GR 89696 (free base) is a synthetic compound primarily studied for its biological activity as a selective κ-opioid receptor agonist. This article explores its chemical structure, mechanism of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure

GR 89696 (free base) is characterized by its complex structure, which includes:

  • Piperazine ring
  • Pyrrolidine moiety
  • Dichlorophenyl group

This unique combination of functional groups contributes to its specific biological properties and potential therapeutic applications.

GR 89696 selectively targets the κ-opioid receptors, particularly the κ2 subtype. The binding affinity of GR 89696 to the κ2 receptor is notably high, with an IC50 value of approximately 0.04 nM , indicating its potency in modulating receptor activity . The activation of these receptors is associated with various biological effects, including:

  • Analgesic effects : The compound exhibits anti-nociceptive properties, making it a candidate for pain management.
  • Neuroprotective effects : Research suggests that GR 89696 may provide neuroprotection in various models of neurological disorders .

Biological Activity

The biological activity of GR 89696 has been investigated in several studies, highlighting its potential applications in medicine:

  • Pain Management : GR 89696 has shown promise as an analgesic agent due to its selective action on κ-opioid receptors. In vivo studies have demonstrated significant pain relief in animal models .
  • Neuroprotection : Studies indicate that GR 89696 can protect neuronal cells from damage, suggesting its potential use in treating neurodegenerative diseases .
  • Pruritus Prevention : The compound has been evaluated for its ability to prevent itching (pruritus), which is often a side effect of various medical treatments .

Data Table: Summary of Biological Activities

Activity Description Study Reference
Analgesic EffectsSignificant pain relief in animal modelsBirch et al., 1991
NeuroprotectiveProtection against neuronal damageButelman et al., 2001
Pruritus PreventionPotential to prevent itchingMedChemExpress

Case Study 1: Analgesic Efficacy

A study conducted by Birch et al. (1991) demonstrated the analgesic efficacy of GR 89696 in a rat model of acute pain. The results indicated that administration of GR 89696 significantly reduced pain responses compared to control groups.

Case Study 2: Neuroprotection

Butelman et al. (2001) explored the neuroprotective effects of GR 89696 in rhesus monkeys subjected to induced neuronal injury. The findings revealed that GR 89696 administration resulted in improved outcomes and reduced neuronal loss.

Q & A

Q. What are the primary pharmacological targets of GR 89696 (free base), and how does its selectivity for κ2 opioid receptors influence experimental design in neuroscience studies?

GR 89696 is a highly selective κ2 opioid receptor (κ2OR) agonist, as demonstrated by its lack of affinity for other opioid receptor subtypes (e.g., μOR, δOR) at therapeutic doses . This selectivity necessitates careful receptor profiling in experimental models. Researchers should validate receptor specificity using competitive binding assays with selective antagonists (e.g., nor-BNI for κOR) and control for off-target effects by including parallel experiments with κ1OR agonists (e.g., U-69593) .

Q. What standardized behavioral models are used to assess GR 89696’s effects on fear memory consolidation, and how are outcomes quantified?

Contextual fear conditioning in rodents is a common model. Male Wistar rats are fear-conditioned with foot shocks, followed by intra-dorsal hippocampal (DH) infusion of GR 89696. Freezing behavior (immobility duration) is measured as an index of memory retention, with reductions in freezing time indicating impaired consolidation . Doses of 0.3–1.0 nmol/hemisphere are effective without inducing motor deficits .

Q. How is BDNF modulation by GR 89696 quantified in vivo, and what methodological precautions are required to ensure data reliability?

BDNF levels in the dorsal hippocampus are measured via ELISA 90 minutes post-infusion. Tissue dissection must be performed rapidly post-sacrifice to prevent protein degradation, and results should be normalized to total protein content. GR 89696 at 0.3 nmol reduces BDNF by ~44% compared to vehicle controls, suggesting κ2OR-mediated regulation of neurotrophic signaling .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on GR 89696’s role in pruritus (itching) versus analgesia, particularly when co-administered with μOR agonists like morphine?

GR 89696 attenuates intrathecal morphine-induced scratching in mice (dose-dependent reduction: 0.1–1.0 µg/kg) without altering morphine’s antinociceptive effects . To dissect mechanisms, use selective κOR antagonists (e.g., GNTI) and assess µOR cross-talk via dose-additivity analysis. Contradictions may arise from species-specific receptor expression or differences in administration routes (intramuscular vs. intrathecal) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in GR 89696 studies, especially when comparing behavioral and molecular outcomes?

Two-way ANOVA with post-hoc Newman-Keuls tests is optimal for multi-dose comparisons (e.g., freezing behavior across 0.1–1.0 nmol doses) . For dose-additivity studies (e.g., GR 89696 + morphine), calculate predicted vs. observed ED50 values to distinguish synergistic vs. additive effects . Non-linear regression models (e.g., sigmoidal curves) are advised for IC50/EC50 determination in receptor-binding assays .

Q. How does GR 89696’s impact on BDNF levels intersect with its effects on fear memory consolidation, and what experimental controls are critical for causal inference?

The correlation between reduced BDNF and impaired memory retention suggests κ2OR activation modulates synaptic plasticity. To establish causality, pair GR 89696 infusion with exogenous BDNF administration or BDNF-neutralizing antibodies. Control for stress-induced BDNF fluctuations by including sham-operated groups and standardized euthanasia protocols .

Q. What strategies mitigate confounding variables in studies examining GR 89696’s anti-pruritic effects, such as sedation or locomotor impairment?

Sedation scores should be quantified using validated scales (e.g., open-field locomotion tests) alongside scratching behavior. GR 89696 at 1.0 nmol/hemisphere does not alter locomotion in rodents, but higher doses may require exclusion criteria . Use telemetry or video tracking to monitor real-time behavior and exclude outliers post-hoc.

Methodological Best Practices

  • Dosage Validation : Always include dose-response curves (0.1–1.0 nmol for DH infusion; 0.1–1.0 µg/kg for systemic administration) to identify subthreshold and supra-therapeutic ranges .
  • Receptor Specificity : Confirm κ2OR engagement using knockout models or siRNA knockdown in cell-based assays .
  • Data Reproducibility : Replicate key findings (e.g., BDNF reduction) across ≥2 independent cohorts and blinded experimenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 89696 free base
Reactant of Route 2
Reactant of Route 2
GR 89696 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.